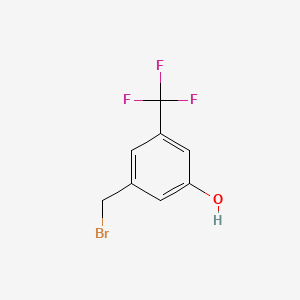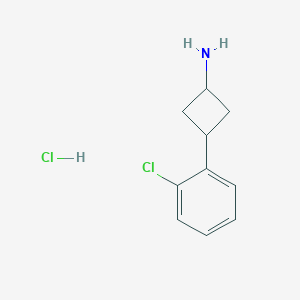![molecular formula C8H8ClF3N2 B2631442 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 2193065-03-9](/img/structure/B2631442.png)
5-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor, such as a halogenated pyridine derivative, using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst . The reaction conditions often include the use of a base, such as potassium carbonate (K2CO3), and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and improved yields. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
5-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with functional groups replacing the halogen atoms.
科学的研究の応用
Chemistry
In chemistry, 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug discovery .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. These compounds may exhibit various pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its chemical stability and reactivity make it suitable for creating new pesticides, herbicides, and functional materials with enhanced properties .
作用機序
The mechanism of action of 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules. This interaction can modulate various biological processes, leading to the observed pharmacological effects .
類似化合物との比較
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine derivative used in agrochemicals and pharmaceuticals.
2,3-dichloro-5-(trifluoromethyl)pyridine: A compound with similar applications in crop protection and material sciences.
Uniqueness
5-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-5-1-2-12-7(5)13-4-6;/h3-4H,1-2H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWSYLIODUHWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2631359.png)





![N-(2-ethyl-6-methylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2631370.png)



![2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2631378.png)

![3-Cyclobutyl-6-[4-(2-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2631381.png)

